molecular formula C18H19N5O4 B2654324 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide CAS No. 1396815-23-8

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2654324
CAS RN: 1396815-23-8
M. Wt: 369.381
InChI Key: ADQWUENKXWYSGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of a compound involves understanding its atomic arrangement and chemical bonds. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. The analysis of chemical reactions involving similar compounds has been studied , but specific reactions involving the requested compound are not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties for the requested compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Compounds

  • Diastereoselective Synthesis of Benzothiazole β-Lactam Hybrids : A novel approach for the highly diastereoselective synthesis of benzothiazole β-lactam hybrids was developed, starting from benzo[d]thiazol-2-yl)phenol. These compounds demonstrated moderate antimicrobial activities against a range of bacterial strains and showed potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018).

  • Pharmacological Evaluation of Heterocyclic Derivatives : Computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, was conducted. These compounds showed binding and moderate inhibitory effects in various assays, suggesting their potential for toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions (Faheem, 2018).

  • Synthesis of Piperidine Analgesics : A study focused on the synthesis of 3-methyl-4-(N-phenyl amido)piperidines revealed that the methoxyacetamide pharmacophore produced compounds with optimal analgesic potency and short duration of action, highlighting their potential for short surgical procedures in outpatient settings (Lalinde et al., 1990).

Detection and Analysis in Environmental Studies

  • Detection of Herbicides in Natural Water : A study on the isolation and detection of dimethenamid and flufenacet, along with their degradates in natural water, provided insight into the environmental impact and transport of these compounds. This research is crucial for understanding the ecological footprint of such herbicides (Zimmerman et al., 2002).

  • Membrane Bioreactor Technology for Treating Herbicides : The effectiveness of membrane bioreactor (MBR) technology in treating phenoxyacetic and benzoic acid herbicides was demonstrated, showing its potential as an efficient and environmentally friendly method for breaking down toxic herbicides (Ghoshdastidar & Tong, 2013).

Synthesis and Pharmacological Screening of Compounds

  • Novel VEGF-A Inhibitors : The synthesis of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides and their evaluation as potential VEGF-A inhibitors showed promising antiproliferative effects. This highlights their potential in cancer treatment through translational VEGF-A inhibition (Prashanth et al., 2014).

  • β3-Adrenergic Receptor Agonists in Asthma Treatment : The study of phenolic compounds from the roots of Gastrodia elata Bl. indicated that certain compounds, such as 4-hydroxy-3-methoxybenzaldehyde, possess anti-asthmatic activities, potentially offering new avenues for asthma treatment (Jang, Lee, & Kim, 2010).

  • Gastroprotective Effects of β3 Adrenoceptor Agonists : Research on β3 adrenergic receptor agonists, such as ZD 7114 and CGP 12177A, showed significant gastroprotective effects in rats, suggesting their potential use in treating gastric ulcers and related conditions (Sevak et al., 2002).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with other molecules in biological systems. Unfortunately, the mechanism of action for the requested compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Unfortunately, the specific safety and hazard information for the requested compound is not available in the retrieved data .

Future Directions

The future directions in the study of a compound can include potential applications, further investigations into its properties, or new methods of synthesis. Unfortunately, the specific future directions for the study of the requested compound are not available in the retrieved data .

properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-26-12-11-22-18(25)23(21-20-22)15-9-7-14(8-10-15)19-17(24)13-27-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQWUENKXWYSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide

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